molecular formula C12H16O2 B14069931 1-(2-Ethyl-4-methoxyphenyl)propan-2-one

1-(2-Ethyl-4-methoxyphenyl)propan-2-one

Cat. No.: B14069931
M. Wt: 192.25 g/mol
InChI Key: VTJKVQFBKDLYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-4-methoxyphenyl)propan-2-one (CAS 1806553-81-0) is a substituted aromatic ketone characterized by a propan-2-one backbone attached to a 2-ethyl-4-methoxyphenyl group. The compound’s structure features a methoxy group at the para position and an ethyl substituent at the ortho position of the phenyl ring, which influence its electronic and steric properties. Its molecular formula is inferred as C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol (calculated).

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-ethyl-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C12H16O2/c1-4-10-8-12(14-3)6-5-11(10)7-9(2)13/h5-6,8H,4,7H2,1-3H3

InChI Key

VTJKVQFBKDLYJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration or halogenation can be achieved using nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Ethyl-4-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-methoxyphenyl)propan-2-one depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name CAS No. Molecular Formula Substituents/Modifications Key Properties/Applications References
1-(2-Ethyl-4-methoxyphenyl)propan-2-one 1806553-81-0 C₁₂H₁₆O₂ 2-ethyl, 4-methoxy on phenyl + ketone Intermediate for organic synthesis
1-(4-Ethylphenyl)-2-methylpropan-1-one 15971-77-4 C₁₂H₁₆O 4-ethylphenyl + methyl on ketone Industrial chemical precursor
1-(4-Methoxy-2-methylphenyl)propan-1-one 53773-76-5 C₁₁H₁₄O₂ 4-methoxy, 2-methyl on phenyl + ketone Potential pharmaceutical intermediate
7-Methoxy-3,4-dihydronaphthalen-2(1H)-one 4133-34-0 C₁₁H₁₂O₂ Fused bicyclic structure + ketone High structural similarity (Score: 1.00)
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one - C₁₆H₁₂ClI₂O₂ Halogenated + 4-methoxy on phenyl Specialized synthesis (72% yield)

Electronic and Steric Effects

  • Electron-Donating Groups : The 4-methoxy group enhances resonance stabilization of the aromatic ring, similar to 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one .
  • Halogenation : Introduction of halogens (e.g., in 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one) increases molecular weight and polarizability, favoring applications in cross-coupling reactions .

Research Findings and Key Insights

Synthetic Flexibility : Halogenated derivatives (e.g., chlorine, iodine) exhibit high regioselectivity in palladium-catalyzed reactions, enabling tailored functionalization .

Thermodynamic Stability: The fused bicyclic structure of 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one confers higher thermal stability compared to monocyclic analogs .

Industrial Use : 1-(4-Ethylphenyl)-2-methylpropan-1-one is employed in bulk chemical production due to its simple purification and scalability .

Biological Activity

1-(2-Ethyl-4-methoxyphenyl)propan-2-one is an organic compound characterized by a propan-2-one backbone, substituted with a 2-ethyl-4-methoxyphenyl group. This compound has garnered interest due to its potential biological activities, including effects on cellular processes, enzyme interactions, and implications in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

The molecular formula for 1-(2-Ethyl-4-methoxyphenyl)propan-2-one is C13H18O2, with a molecular weight of approximately 206.28 g/mol. The presence of the methoxy group enhances its lipophilicity, which is significant for its biological interactions.

Enzyme Interactions

1-(2-Ethyl-4-methoxyphenyl)propan-2-one has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Key findings include:

  • Monoamine Oxidase (MAO) Inhibition : The compound exhibits inhibitory effects on MAO, leading to increased levels of neurotransmitters such as serotonin and norepinephrine, which may have implications for mood regulation and antidepressant activity.
  • Cytochrome P450 Modulation : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can affect the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics.

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling Pathways : It modulates important signaling pathways such as STAT3, which is involved in cell growth and apoptosis. This modulation can lead to altered cell proliferation and survival rates.
  • Antiproliferative Activity : Studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The half-maximal inhibitory concentration (IC50) values varied significantly across different cell lines, indicating selective activity .

Toxicological Considerations

While the compound shows promising biological activity, it is essential to consider its toxicity profile:

  • Dose-dependent Effects : Research indicates that lower doses may provide therapeutic benefits, while higher doses can lead to cytotoxicity. For instance, at elevated concentrations, it has been associated with increased oxidative stress and cellular damage in vitro .
  • Subchronic Toxicity Studies : Animal studies have revealed potential nephrotoxic effects at high doses, emphasizing the need for careful dosage management in therapeutic applications .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of 1-(2-Ethyl-4-methoxyphenyl)propan-2-one against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated effective inhibition against Gram-positive bacteria with MIC values ranging from 32 to 128 µg/mL.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human red blood cells (RBCs), the compound showed no significant hemolytic activity at concentrations below 100 µg/mL. However, at higher concentrations, it affected membrane fluidity, suggesting potential impacts on cellular integrity .

Data Summary

Biological Activity Observed Effect Reference
MAO InhibitionIncreased neurotransmitter levels
Cytochrome P450 ModulationAltered drug metabolism
Antiproliferative ActivityIC50 values varied across cancer cell lines
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityNo hemolysis at low doses; membrane fluidity affected at high doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.